molecular formula C19H23ClN2O2 B13651237 (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride

カタログ番号: B13651237
分子量: 346.8 g/mol
InChIキー: JVJOGVNLRORPPL-FERBBOLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is a chiral piperazine derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C19H23ClN2O2 and a molecular weight of 346.85 g/mol, this compound requires specific storage conditions in an inert atmosphere at 2-8°C . The (S)-enantiomeric form provides stereochemical specificity for targeted biological interactions. Piperazine-based compounds like this one serve as critical intermediates in pharmaceutical development, particularly for investigating treatments for neurological disorders such as Alzheimer's disease . Research indicates that similar structural frameworks demonstrate potential for multi-target ligand development, simultaneously addressing multiple pathological hallmarks including cholinesterase inhibition and β-amyloid aggregation . The benzylpiperazine core structure has been the subject of advanced ADME profiling, with in silico predictions suggesting effective systemic availability and specific metabolic pathways potentially involving CYP2D6 enzymes . This compound is handled as a cold-chain item to ensure stability and is intended strictly for research applications in laboratory settings only. FOR RESEARCH USE ONLY. NOT APPROVED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS.

特性

分子式

C19H23ClN2O2

分子量

346.8 g/mol

IUPAC名

3-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15;/h1-8,11,18,20H,9-10,12-14H2,(H,22,23);1H/t18-;/m0./s1

InChIキー

JVJOGVNLRORPPL-FERBBOLQSA-N

異性体SMILES

C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl

正規SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl

製品の起源

United States

準備方法

Starting Materials and Key Intermediates

The benzoic acid core bearing substituents at the 3-position is typically prepared from halomethylbenzoic acids, such as 3-bromomethylbenzoic acid or 3-chloromethylbenzoic acid. These intermediates are accessible through electrophilic substitution and oxidation reactions on aromatic precursors.

Oxidation and Functional Group Transformations

According to patent literature, trisubstituted benzoic acids related to this compound class can be prepared by oxidation of alkylthio-substituted acetophenones using oxidizing agents such as sodium hypochlorite in solvents like dioxane at elevated temperatures (~80°C). The reaction mixture is then acidified with hydrochloric acid to precipitate the desired benzoic acid intermediate, which is isolated by filtration.

Conversion to Acid Chlorides

The carboxylic acid group of the benzoic acid intermediate can be converted to the corresponding acid chloride using oxalyl chloride, facilitating further nucleophilic substitution reactions.

Purification and Characterization

Purity and Impurity Profile

High-performance liquid chromatography (HPLC) is used to confirm the purity of the final hydrochloride salt, with typical purity values exceeding 99.5% and impurity levels below 0.2%.

Additional Purification Steps

  • The wet product can be dissolved in sodium hydroxide solution and reacidified with concentrated hydrochloric acid to remove residual impurities.
  • Filtration and washing with water follow, and the product is dried to obtain the pure compound.

Summary Table of Preparation Method

Step Reagents & Conditions Description Yield / Purity
1 3-Bromomethylbenzoic acid + Potassium carbonate + n-butanol Nucleophilic substitution with benzylpiperazine Reaction at room temp, 12 h
2 Acidification with isopropanolic HCl Precipitation of hydrochloride salt Product filtered and washed
3 Dissolution in 2N NaOH, reacidification with concentrated HCl Removal of impurities Purity by HPLC > 99.5%
4 Drying at 50-60°C Final product isolation Sulphated ash 0.1%

化学反応の分析

Types of Reactions

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols.

科学的研究の応用

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is a chemical compound with specific stereochemistry and functional groups, featuring a benzoic acid moiety linked to a benzylpiperazine, a piperazine derivative with a benzyl substituent. It has potential pharmaceutical applications, especially in neuropharmacology and medicinal chemistry. The compound's synthesis can be achieved through several methods, and its functional groups, such as carboxylic acid and the piperazine ring, facilitate reactions like nucleophilic attacks or electrophilic additions.

Interaction with Neurotransmitter Systems

Interaction studies suggest that this compound may exhibit significant binding affinity to serotonin and dopamine receptors. Computational modeling and docking studies have been employed to predict its binding modes and affinities for various targets. Research indicates that similar structures may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, potentially leading to therapeutic effects in treating psychiatric disorders, anxiety, and depression. In silico studies have predicted its activity against several biological targets, indicating its relevance in drug discovery and development.

GPR40 Receptor Agonism

3-(Benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, a compound with structural similarities, has demonstrated enhanced insulin secretion in vitro and improved glycemic control in diabetic models, acting as a GPR40 agonist.

Antidepressant Activity

Research suggests that derivatives of compounds similar to 3-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one may exhibit antidepressant-like effects, particularly through modulation of serotonin and norepinephrine pathways, indicating potential applications in treating depression and anxiety disorders.

Anticancer Properties

Preliminary studies have shown that compounds similar to 3-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can inhibit cancer cell proliferation, potentially through the induction of apoptosis in various cancer cell lines, making it a candidate for further anticancer drug development.

Antimicrobial Activity

3-Benzofurancarboxylic acid derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains . Benzohydrazide derivatives have shown better activity against S. aureus bacteria and moderate activity against E. coli bacteria, with the compound (T1) showing greater antibacterial and antifungal activity against these strains .

CompoundOrganismAntimicrobial Activity
3-Benzofurancarboxylic acid derivatives (III, IV, VI)Gram-positive cocciMIC 50 to 200 μg/mL
3-Benzofurancarboxylic acid derivatives (VI, III)C. albicans, C. parapsilosisMIC – 100 μg/mL
Benzohydrazide derivative (T1)S. aureus, E. coliGreater activity
Benzohydrazide derivatives (T2-T5)Tested bacterial strainsModerate activity

作用機序

The mechanism of action of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound can be compared to other hydrochlorides and benzoic acid derivatives with nitrogen-containing heterocycles. Below is a detailed analysis:

2.1. Structural Analogues from Commercial Classifications

The customs tariff list () includes compounds like 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide and 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid , which share functional groups with the target compound:

  • Shared Features :
    • Both contain benzoic acid/sulfonamide cores.
    • Piperazine or substituted piperazine groups.
  • Key Differences :
    • The target compound lacks sulfonamide/sulfonyl groups but includes a benzyl-substituted piperazine.
    • The absence of ester or ether linkages in the target compound may reduce metabolic instability compared to esters like methyl benzoates listed in .
2.2. Benazepril Hydrochloride

Benazepril hydrochloride (), an ACE inhibitor, shares the hydrochloride salt and aromatic nitrogen-containing structures but differs critically:

  • Structural Comparison :
Feature (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic Acid HCl Benazepril HCl
Core Structure Benzoic acid + piperazine Benzazepine + proline
Functional Groups Carboxylic acid, benzylpiperazine Ester, carboxylate
Pharmacological Use Not explicitly stated (likely intermediate) Antihypertensive (ACE inhibitor)
  • Implications : The benzazepine ring in Benazepril confers specificity for angiotensin-converting enzyme, whereas the piperazine in the target compound may target neurotransmitter receptors (e.g., serotonin or dopamine) due to piperazine's prevalence in psychotropic drugs .
2.3. Ziprasidone Hydrochloride

Ziprasidone hydrochloride (), an antipsychotic, shares a piperazine moiety but differs in substitution:

  • Shared Features :
    • Both are hydrochlorides with piperazine rings.
    • Aromatic systems (benzisothiazole in Ziprasidone vs. benzylbenzoic acid in the target compound).
  • Key Differences :
    • Ziprasidone’s indole-2-one core enables dopamine receptor antagonism, while the target compound’s benzoic acid group may favor different solubility or protein-binding properties.
    • Polymorphism studies for Ziprasidone () highlight the importance of salt forms in stability—a consideration applicable to the target compound during formulation .
2.4. UV Absorption Trends in Benzoic Acid Derivatives

notes that substituted benzoic acids (e.g., p-aminobenzoates) exhibit characteristic UV absorption due to aromatic and amine groups. The target compound’s benzoic acid and benzylpiperazine groups likely result in absorption maxima between 250–300 nm, similar to procaine (p-diethylamino-ethyl benzoate hydrochloride) but with shifts depending on the electron-donating benzyl group .

Q & A

Q. What are the recommended synthetic routes for (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride?

The synthesis typically involves multi-step reactions starting with the coupling of a benzylpiperazine derivative to a benzoic acid scaffold. Key steps include:

  • Mannich reaction : Introducing the benzylpiperazine moiety via a methylene bridge under basic conditions .
  • Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance solubility and stability . Optimization of reaction conditions (temperature, solvent, and stoichiometry) is critical to achieving high yields (>70%) and minimizing byproducts.

Q. How is the enantiomeric purity of this compound assessed?

Chiral resolution methods include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with mobile phases containing hexane/isopropanol and trifluoroacetic acid for baseline separation .
  • Optical rotation analysis : Comparing the specific rotation ([α]D) to reference values (e.g., +63.2° in methanol) to confirm stereochemical integrity . These methods ensure >99% enantiomeric excess (ee) for pharmacological studies.

Q. What analytical techniques are used to confirm its structural identity and purity?

  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 385.2) and detects impurities .
  • 1H/13C NMR : Assigns protons and carbons, particularly distinguishing the benzylpiperazine methylene group (δ ~3.5 ppm) and aromatic signals .
  • Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How is solubility optimized for in vitro assays?

The hydrochloride salt form improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base. Solubility can be further enhanced using co-solvents like DMSO (<1% v/v) or cyclodextrin complexes .

Advanced Research Questions

Q. How do structural modifications influence its kinase inhibition activity?

  • Piperazine substitution : Replacing the benzyl group with methyl (as in 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) reduces potency by 50%, indicating the benzyl group enhances target binding .
  • Stereochemistry : The (S)-enantiomer shows 10-fold higher activity than the (R)-form in inhibiting tyrosine kinases (IC50 = 0.1 µM vs. 1.0 µM) . Structure-activity relationship (SAR) studies should prioritize modifications to the benzyl and benzoic acid moieties.

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?

  • Rodent models : Acute oral toxicity (LD50 > 500 mg/kg) and repeated-dose studies (28-day) in Sprague-Dawley rats assess systemic exposure and organ toxicity .
  • Tissue distribution : Radiolabeled compound (e.g., 14C-tracking) quantifies accumulation in the liver and kidneys, with a half-life (t1/2) of ~6 hours . Dose adjustments are required for metabolites identified via LC-MS/MS in plasma .

Q. How can enantiomeric impurities be resolved during scale-up synthesis?

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to minimize racemization .
  • Crystallization-induced asymmetric transformation : Selectively crystallize the (S)-enantiomer from a racemic mixture using chiral resolving agents (e.g., tartaric acid) . Process analytical technology (PAT) monitors ee in real-time to ensure compliance with ICH guidelines.

Q. What strategies are employed to mitigate its acute toxicity in laboratory handling?

  • PPE requirements : Lab coats, nitrile gloves, and eye protection are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize aqueous waste with sodium bicarbonate before disposal to prevent environmental contamination .

Methodological Considerations

**How is this compound utilized as a reference standard in pharmaceutical analysis?

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。